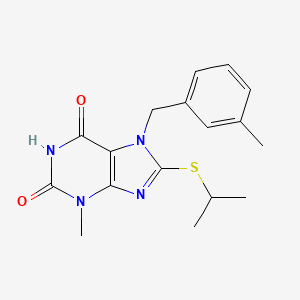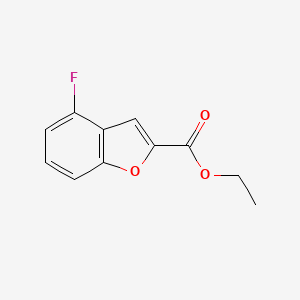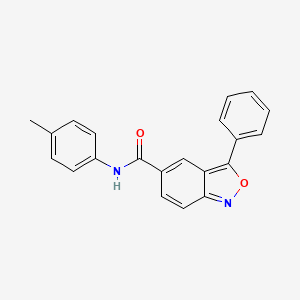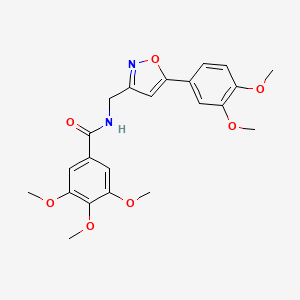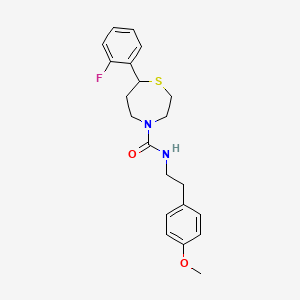
7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide is a chemical compound that belongs to the class of thiazepine derivatives. It has been found to have potential applications in the field of scientific research due to its unique properties.
Mécanisme D'action
The exact mechanism of action of 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of neurotransmitter systems in the brain. It has been shown to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This suggests that it may have anxiolytic and antipsychotic properties.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. This may contribute to its anxiolytic and antipsychotic effects. It has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide in lab experiments is its high binding affinity towards certain receptors. This makes it a valuable tool for studying the pharmacology of these receptors and for the development of novel drugs targeting them. However, one of the limitations of using this compound is its relatively low solubility in water. This may pose challenges in certain experimental setups and may require the use of organic solvents.
Orientations Futures
There are several potential future directions for the research on 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide. One possible direction is the development of novel drugs targeting the serotonin 5-HT1A and 5-HT7 receptors and the dopamine D2 receptor based on the structure of this compound. Another direction is the investigation of its potential therapeutic applications in the treatment of various diseases, such as anxiety disorders, schizophrenia, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes in the body.
Méthodes De Synthèse
The synthesis of 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide involves the reaction of 2-fluorobenzaldehyde, 4-methoxyphenethylamine, and 1,4-thiazepane-4-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and amidation, to yield the final product. The purity of the product can be enhanced through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide has been found to have potential applications in various fields of scientific research, such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit significant binding affinity towards certain receptors, such as the serotonin 5-HT1A and 5-HT7 receptors, and the dopamine D2 receptor. This makes it a promising candidate for the development of novel drugs targeting these receptors.
Propriétés
IUPAC Name |
7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2S/c1-26-17-8-6-16(7-9-17)10-12-23-21(25)24-13-11-20(27-15-14-24)18-4-2-3-5-19(18)22/h2-9,20H,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHJWYICWAYKCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

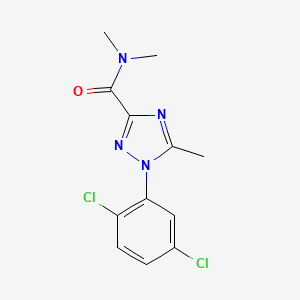
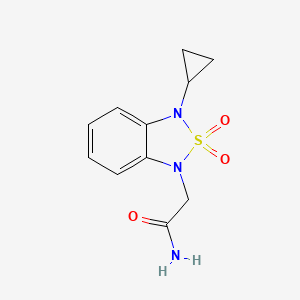
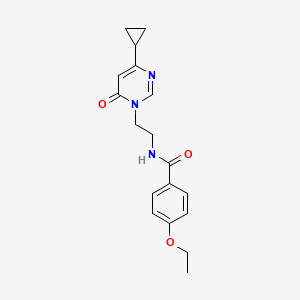

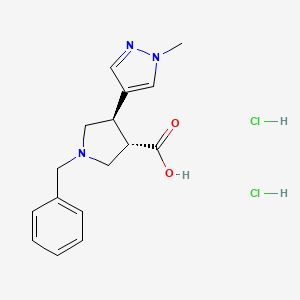
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816040.png)
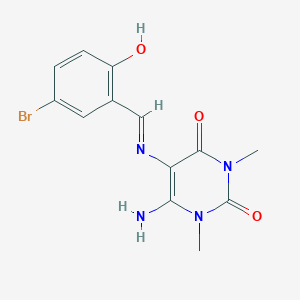
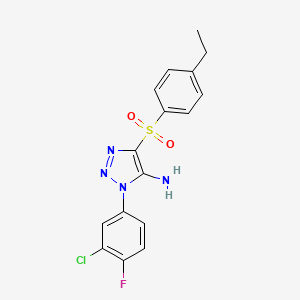
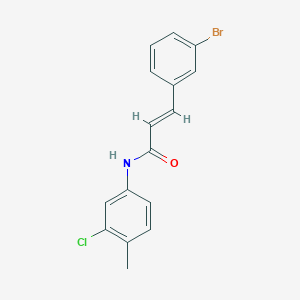
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2816050.png)
